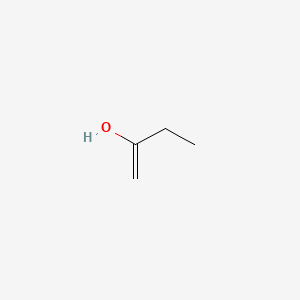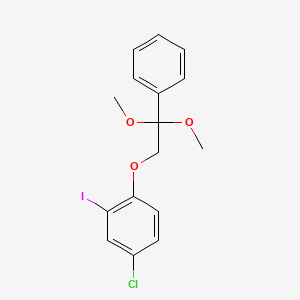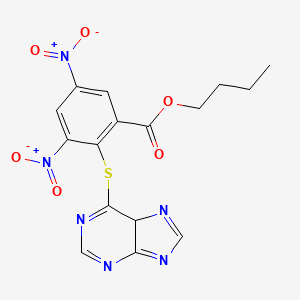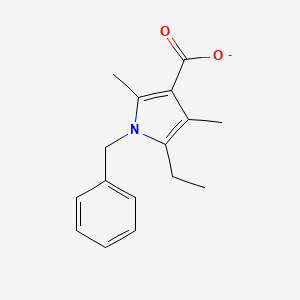
1-Buten-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-2-ol is an organic compound with the molecular formula C₄H₈O It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within its structure
Vorbereitungsmethoden
1-Buten-2-ol can be synthesized through several methods:
-
Synthetic Routes
- One common method involves the hydroboration-oxidation of 1-butyne. This reaction proceeds via the addition of borane (BH₃) to the triple bond of 1-butyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
- Another method includes the reduction of 1-buten-2-one (methyl vinyl ketone) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Industrial Production
- Industrially, this compound can be produced through the catalytic hydrogenation of 1-buten-2-one. This process typically employs a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
1-Buten-2-ol undergoes various chemical reactions, including:
-
Oxidation
- When oxidized, this compound can form 1-buten-2-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction of this compound can yield butane-2-ol. This reaction can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
-
Substitution
- This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride (HCl) can produce 1-chloro-2-butene.
-
Addition
- The double bond in this compound allows for addition reactions. For instance, the addition of bromine (Br₂) across the double bond results in the formation of 2,3-dibromo-1-butanol.
Wissenschaftliche Forschungsanwendungen
1-Buten-2-ol has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology
- In biological research, this compound can be used as a model compound to study the metabolism of unsaturated alcohols in living organisms.
-
Medicine
- Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties.
-
Industry
- In the industrial sector, this compound is used in the production of polymers and as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-buten-2-ol involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
- The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
-
Pathways
- In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids.
Vergleich Mit ähnlichen Verbindungen
1-Buten-2-ol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Buten-1-ol: Another unsaturated alcohol with the double bond located at a different position. It has similar reactivity but different physical properties.
But-2-en-1-ol:
1-Butanol: A saturated alcohol with no double bonds, exhibiting different chemical reactivity and physical properties.
-
Uniqueness
- The position of the hydroxyl group and the double bond in this compound gives it unique reactivity patterns compared to its isomers and other unsaturated alcohols.
Eigenschaften
CAS-Nummer |
61923-55-5 |
|---|---|
Molekularformel |
C4H8O |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
but-1-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |
InChI-Schlüssel |
IKZZIQXKLWDPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)


![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)


![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
